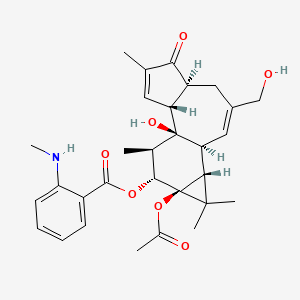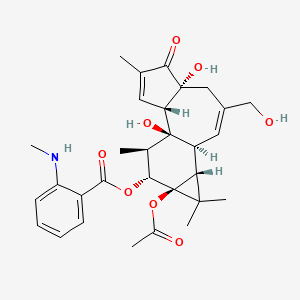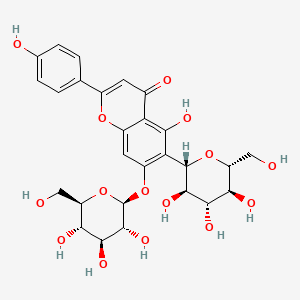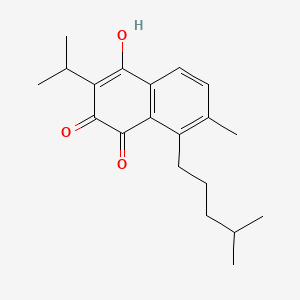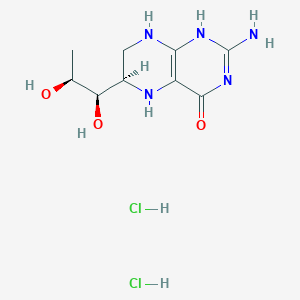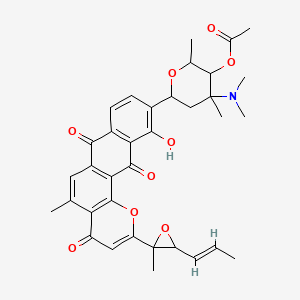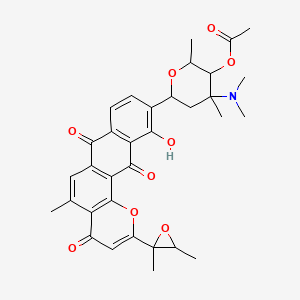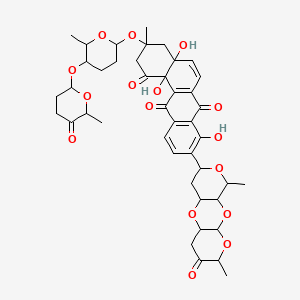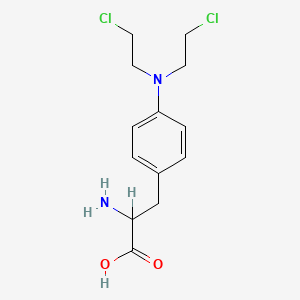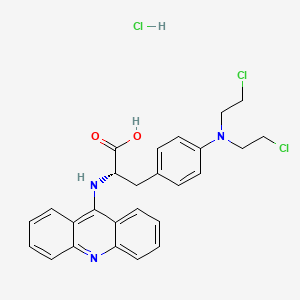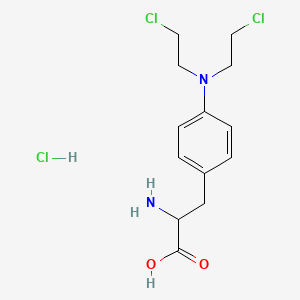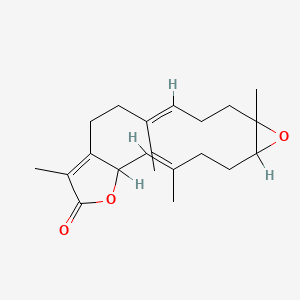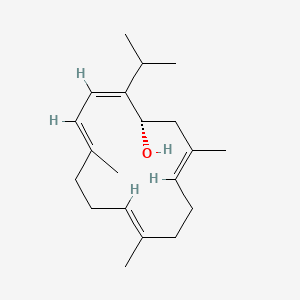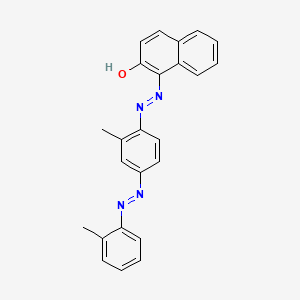
Scarlet red
Descripción general
Descripción
Scarlet Red is a bright red color with a slight orange tinge . It is a popular choice for many clients and artists alike, but it is a complex color to create in any graphic system . The specific color values of Scarlet Red are as follows: Hex Color: #BB0000; RGB: (187,0,0); CMYK: (3,100,63,12) .
Synthesis Analysis
Scarlet Red, specifically mScarlet3, is a cysteine-free monomeric red fluorescent protein with fast and complete maturation, as well as record brightness, quantum yield (75%) and fluorescence lifetime (4.0 ns) . It was developed starting with a consensus synthetic template and using improved spectroscopic screening techniques .
Molecular Structure Analysis
The molecular formula of Scarlet Red is C24H20N4O . The mScarlet3 crystal structure reveals a barrel rigidified at one of its heads by a large hydrophobic patch of internal residues . The InChIKey of Scarlet Red is RCTGMCJBQGBLKT-UHFFFAOYSA-N .
Chemical Reactions Analysis
Scarlet Red dye has been studied for its electrochemical degradation. The degradation efficiency of commercially available Scarlet Red dye was investigated using the TSA-SS Electro Fenton process (EFP) . The degradation efficiency of Scarlet Red dye by EFP depends on solution pH and Fenton reagent concentration .
Physical And Chemical Properties Analysis
Scarlet Red has a molecular weight of 380.4 g/mol . It is a bis (azo) compound, a member of naphthols and a member of azobenzenes . It is functionally related to a 2-naphthol .
Aplicaciones Científicas De Investigación
Bioengineering and Biological Imaging
- Field : Bioengineering and Biological Imaging .
- Application : Scarlet red, in the form of a fluorescent protein called IFP2.0, is used for biological imaging . This protein fluoresces mainly in the near-infrared, a portion of the electromagnetic spectrum that is barely visible to the human eye but readily apparent to microscope cameras .
- Method : The protein is used as a label that can function without oxygen, making it suitable for studying gut bacterial communities . It offers advantages such as lower background fluorescence, reduced toxicity, and deeper tissue penetration .
- Results : The use of this protein has allowed researchers to see single cells and identify them . It also provides a way to add another hue, or two, to experiments .
Plant Genetics and Breeding
- Field : Plant Genetics and Breeding .
- Application : In watermelon breeding, the scarlet red flesh color is determined by a single dominant gene, Yscr .
- Method : Genetic mapping and whole-genome variation detection aided by genome resequencing were used to map the flesh color locus Yscr to a small region on chromosome 6 .
- Results : Two major quantitative trait loci located in the same genomic regions were identified and explained 90.36% and 75.1% of the phenotypic variation in flesh color, respectively . The genotypes of two newly developed InDel markers were completely consistent with the phenotypes in the populations and all 56 scarlet red-fleshed watermelon accessions .
Dye Production
- Field : Dye Production .
- Application : Scarlet red dye is extracted from the insect Kermes ilicis .
- Method : The specific method of extraction is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
Therapeutic Red Blood Cells
- Field : Biotechnology .
- Application : Scarlet Therapeutics, a University of Bristol spin-out, has developed a technology to create therapeutic red blood cells (tRBCs) that carry additional proteins within them to provide therapeutic benefits .
- Method : The technology ensures a high level of therapeutic proteins inside the tRBCs and improves the manufacturing process by generating the tRBCs from cell lines rather than from donated stem cells .
- Results : The platform has received funding to progress the innovation and is initially targeting two rare metabolic diseases: hyperammonemia and hyperoxaluria . It also has the potential to treat other metabolic diseases requiring enzyme replacement therapy, as well as cancer and autoimmune diseases .
Fluorescent Proteins for Biological Imaging
- Field : Bioengineering and Biological Imaging .
- Application : Scientists are developing fluorescent proteins that are truly red, often called ‘far red’, to distinguish them from earlier attempts .
- Method : Advances in bioprospecting, protein engineering, and synthetic chemistry are helping to improve these labels .
Propiedades
IUPAC Name |
1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGMCJBQGBLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041743 | |
| Record name | C.I. Solvent Red 24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |
| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scarlet red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Scarlet red | |
CAS RN |
85-83-6 | |
| Record name | Solvent Red 24 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scarlet red [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan IV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



